molecular formula C14H14ClN3O B14778948 N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine

N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine

Cat. No.: B14778948
M. Wt: 275.73 g/mol
InChI Key: KWUSJQSSFOJWNH-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C14H14ClN3O and a molecular weight of 275.73 g/mol . This compound is known for its unique structure, which includes a pyrano[4,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a pyrano[4,3-d]pyrimidine derivative with benzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the benzyl group . The reaction conditions often require controlled temperatures and may involve solvents like ethanol or methanol to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit cell proliferation by targeting key enzymes involved in cell cycle regulation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the benzyl and chloro groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H14ClN3O/c15-14-17-12-6-7-19-9-11(12)13(18-14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17,18)

InChI Key

KWUSJQSSFOJWNH-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(N=C2NCC3=CC=CC=C3)Cl

Origin of Product

United States

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